2-Chloroimidazo[1,2-B]pyridazine
Overview
Description
2-Chloroimidazo[1,2-B]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines This compound is characterized by a fused bicyclic structure containing nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroimidazo[1,2-B]pyridazine typically involves the reaction of heterocyclic amines with electrophiles. One common method is a two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or bromoacetophenone . This method provides a convenient and efficient approach to obtain the desired compound in moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloroimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Functionalization Reactions: The imidazo[1,2-B]pyridazine scaffold can be functionalized through radical reactions, transition metal catalysis, and photocatalysis.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, transition metal catalysts, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-B]pyridazine derivatives, which can exhibit different chemical and biological properties. These derivatives are valuable for further research and development in medicinal chemistry.
Scientific Research Applications
2-Chloroimidazo[1,2-B]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a scaffold for developing new drugs, particularly kinase inhibitors and other therapeutic agents.
Biological Research: It is used in the study of biological pathways and molecular targets, contributing to the understanding of disease mechanisms and the development of new treatments.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,2-B]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival . The exact molecular pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Chloroimidazo[1,2-B]pyridazine can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms.
Pyrazolo[1,5-A]pyrimidines: Another class of fused bicyclic N-heterocycles with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloroimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHPYERNFAFRRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678957 | |
Record name | 2-Chloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127566-19-2 | |
Record name | 2-Chloroimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127566-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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